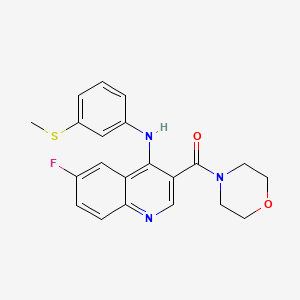
(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(morpholino)methanone, also known as FM1-43, is a fluorescent dye that has been widely used in scientific research for various applications.
Aplicaciones Científicas De Investigación
Fluorophore Development and Labeling Applications
One of the key areas of research involves the development of novel stable fluorophores for biomedical analysis. Compounds with strong fluorescence across a wide pH range are crucial for various analytical and diagnostic applications. For instance, derivatives based on quinolone structures have shown significant potential due to their strong fluorescence, large Stokes' shift, and high stability against light and heat, making them excellent candidates for fluorescent labeling reagents in the determination of carboxylic acids (Hirano et al., 2004).
Anticancer and Antitumor Activities
The anticancer and antitumor activities of quinoline derivatives represent another significant area of application. These compounds exhibit potent cytotoxic activity against a range of human cancer cell lines by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase, and inducing apoptosis. This mechanism is vital for the development of new chemotherapeutic agents (Srikanth et al., 2016).
Sensing and Imaging Applications
Quinoline derivatives are also utilized in the development of chemosensors for pH, which can be applied in various biochemical assays and potentially in intracellular environments. These compounds can act as ratiometric fluorescent chemosensors, offering a tool for detecting alterations in pH within biological systems, an application that is highly relevant for understanding cellular processes and disease mechanisms (Halder et al., 2018).
Antibacterial Agents
Research on quinolone derivatives has also highlighted their potential as potent antibacterial agents. Specific modifications to the quinoline structure have yielded compounds with significant antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin. This avenue of research holds promise for the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance (Kuramoto et al., 2003).
Spectroscopic Properties and Solvent Interactions
The study of the electronic absorption, excitation, and fluorescence properties of quinoline derivatives in various solvents contributes to a deeper understanding of their photophysical behavior. Such research is instrumental in the design of new compounds for optical applications, including sensors, dyes, and imaging agents (Al-Ansari, 2016).
Propiedades
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-28-16-4-2-3-15(12-16)24-20-17-11-14(22)5-6-19(17)23-13-18(20)21(26)25-7-9-27-10-8-25/h2-6,11-13H,7-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHLQIQGWURKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

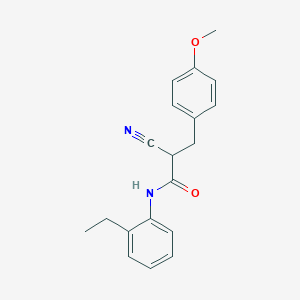
![N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2691505.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2691506.png)

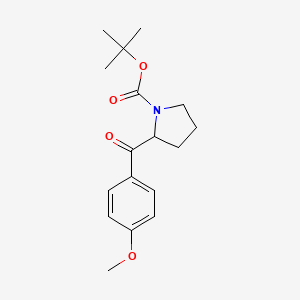
![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)
![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)
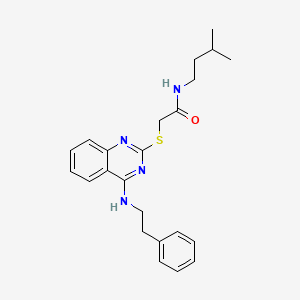
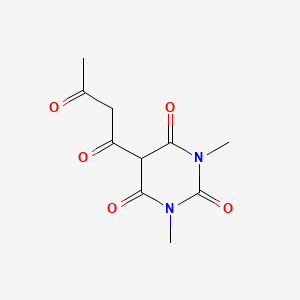
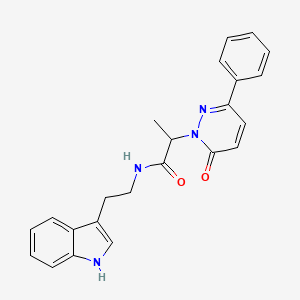
![N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide](/img/structure/B2691522.png)
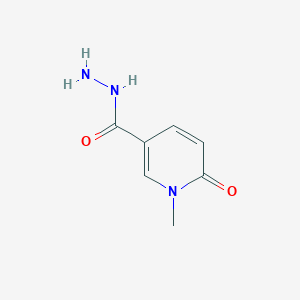
![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)